molecular formula C11H8FNO2 B3049224 Methyl 2-cyano-3-(2-fluorophenyl)acrylate CAS No. 198554-07-3

Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Cat. No.: B3049224
CAS No.: 198554-07-3
M. Wt: 205.18 g/mol
InChI Key: HCWKJLDXLZPUNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(2-fluorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of methyl cyanoacetate with 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-3-(2-fluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-cyano-3-(2-fluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(2-fluorophenyl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. This property makes it an effective adhesive. The cyano and ester groups in the molecule contribute to its reactivity by polarizing the double bond, facilitating rapid anionic polymerization . The molecular targets and pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Comparison: Methyl 2-cyano-3-(2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and properties. Compared to other cyanoacrylates, this compound may exhibit different adhesive strengths, curing times, and interactions with substrates .

Properties

IUPAC Name

methyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKJLDXLZPUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405147
Record name methyl 2-cyano-3-(2-fluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198554-07-3
Record name methyl 2-cyano-3-(2-fluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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